molecular formula C14H19NO2 B2972924 N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide CAS No. 2361656-17-7

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide

Cat. No. B2972924
CAS RN: 2361656-17-7
M. Wt: 233.311
InChI Key: JCWOBUVFMDBOIO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP is a member of the enamide class of compounds, which are known for their diverse chemical and biological properties.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has also been studied for its potential use as a building block for the synthesis of novel materials, such as polymers and nanoparticles. In catalysis, N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of alcohols and the reduction of nitro compounds.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. These effects are thought to contribute to the anti-inflammatory and analgesic properties of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has also been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurological disorders. In addition, N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide, which could exhibit improved pharmacological properties. Another area of interest is the study of the catalytic properties of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide, which could lead to the development of new catalysts for various reactions. Finally, the study of the in vivo effects of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide involves the reaction of 2,6-dimethylphenyl isocyanate with 2-hydroxypropyl acrylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is relatively simple and can be carried out on a large scale, making it an attractive compound for research and industrial applications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-13(17)15(9-12(4)16)14-10(2)7-6-8-11(14)3/h5-8,12,16H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWOBUVFMDBOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(C)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide

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